molecular formula C21H22N4O6S B2604626 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851094-45-6

4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2604626
CAS No.: 851094-45-6
M. Wt: 458.49
InChI Key: STUVPORWFXDSDG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a diethylsulfamoyl group at the para position of the benzene ring and a 1,3,4-oxadiazole moiety linked to a 2,3-dihydro-1,4-benzodioxin fragment. Its structure integrates sulfonamide and oxadiazole pharmacophores, which are commonly associated with biological activities such as enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial effects .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-3-25(4-2)32(27,28)16-8-5-14(6-9-16)19(26)22-21-24-23-20(31-21)15-7-10-17-18(13-15)30-12-11-29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUVPORWFXDSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the diethylsulfamoyl group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with the benzamide core: The final step involves coupling the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

The compound 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and related fields.

Structure and Composition

The compound is characterized by a complex structure that includes:

  • A diethylsulfamoyl group, which may enhance solubility and bioavailability.
  • A benzodioxin moiety, known for its potential pharmacological properties.
  • An oxadiazol ring, which is often associated with antimicrobial and anti-inflammatory activities.

Molecular Formula

The molecular formula of the compound is C19H22N4O4SC_{19}H_{22}N_4O_4S.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a:

  • Antimicrobial Agent : The oxadiazol ring is known for its antibacterial properties. Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Drug : Compounds with similar structures have shown promise in reducing inflammation, making this compound a candidate for further studies in inflammatory disease models.

Pharmacology

In pharmacological studies, the compound may be evaluated for:

  • Cytotoxicity : Investigating its effects on cancer cell lines could reveal potential anticancer properties.
  • Neuropharmacology : Given the presence of the benzodioxin structure, it may interact with neurotransmitter systems, warranting exploration as a neuroprotective agent.

Biochemical Research

The compound can serve as a useful tool in biochemical assays:

  • Enzyme Inhibition Studies : Its ability to inhibit specific enzymes could be tested to understand its mechanism of action.
  • Cell Signaling Pathways : Research may focus on how this compound influences various signaling pathways within cells.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their antimicrobial properties. The findings indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Effects

Research conducted on compounds containing the benzodioxin moiety showed promising results in models of inflammation. The study indicated that these compounds could significantly reduce markers of inflammation in vivo .

Study 3: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of similar sulfamoyl compounds on various cancer cell lines revealed that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial12.5Journal of Medicinal Chemistry
Compound BAnti-inflammatory15.0Inflammation Research
Compound CCytotoxicity8.0Cancer Research Journal

Table 2: Structural Features

FeatureDescription
Sulfamoyl GroupEnhances solubility
Benzodioxin MoietyPotential neuroactive properties
Oxadiazol RingAssociated with antimicrobial activity

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonamide Groups

Compound A : N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-4-[Methyl(Phenyl)Sulfamoyl]Benzamide (CAS: 851095-00-6)
  • Key Differences: The sulfonamide group in Compound A is substituted with a methyl-phenylamine moiety instead of diethylamine.
  • Implications :
    • Methyl-phenyl substitution may increase aromatic π-π stacking interactions, influencing target affinity.
    • Diethyl groups in the target compound could improve metabolic stability due to reduced susceptibility to oxidative N-dealkylation .
Compound B : 4-(N-Methyl-N-Phenylsulfamoyl)-N-[5-(5,6-Dihydro-1,4-Dioxin-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide
  • Key Differences :
    • The benzodioxin ring is substituted at position 5 instead of position 6, altering spatial orientation.
    • The sulfamoyl group retains methyl-phenyl substitution.
  • Implications :
    • Positional isomerism in the benzodioxin ring may affect electronic distribution and dipole interactions, impacting solubility and receptor binding .

Analogues with Oxadiazole-Sulfonamide Hybrid Scaffolds

Compound C : N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-{[5-(Substituted-Phenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
  • Key Differences :
    • Replaces the benzamide-sulfonamide core with a sulfanyl-acetamide linker.
    • Features variable substituted-phenyl groups on the oxadiazole ring.
  • Research Findings :
    • These compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 2–8 µg/mL), attributed to the sulfanyl group’s nucleophilic reactivity and oxadiazole’s planar rigidity .
    • Cytotoxicity assays revealed low hemolytic activity (<10% at 50 µg/mL), suggesting favorable safety profiles .

Biological Activity

4-(Diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H20N4O4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This includes a diethylsulfamoyl group and a benzamide moiety linked to an oxadiazole derivative, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of Bcl-2 proteins .

Table 1: Anticancer Activity Summary

StudyCell LineIC50 (µM)Mechanism
AHeLa15Caspase activation
BMCF-710Bcl-2 inhibition
CA54912Apoptosis induction

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

ModelDose (mg/kg)Cytokine Reduction (%)
Carrageenan20TNF-alpha: 50%
Zymosan10IL-6: 40%

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Modulation of Signaling Pathways : The oxadiazole moiety could interact with cellular signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups. Histopathological examination revealed increased apoptosis within tumor tissues .

Q & A

Q. Methodological Considerations :

ParameterOptimal ConditionImpact on YieldReference
pH9–10 (aqueous Na₂CO₃)Prevents hydrolysis; enhances nucleophilicity
SolventDMF with LiHStabilizes intermediates; improves substitution
TemperatureRT or mild heating (40–60°C)Balances reaction rate and side reactions

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral features should researchers focus on?

Basic Research Question
The compound’s hybrid structure (benzodioxin, oxadiazole, sulfamoyl) requires multi-modal spectral validation:

  • ¹H NMR :
    • Benzodioxin protons: δ 4.2–4.4 ppm (methylene groups in the dioxane ring) .
    • Oxadiazole protons: δ 8.1–8.3 ppm (aromatic protons adjacent to the oxadiazole ring) .
  • IR Spectroscopy :
    • Sulfonamide S=O stretches: 1320–1350 cm⁻¹ and 1140–1160 cm⁻¹ .
    • Oxadiazole C=N stretches: 1600–1650 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks aligning with the molecular formula (e.g., C₂₂H₂₄N₄O₅S) and fragmentation patterns matching expected substituents .

Methodological Tip : Cross-validate using CHN elemental analysis to confirm stoichiometry .

How can design of experiments (DoE) methodologies be applied to improve the efficiency of synthesizing this compound?

Advanced Research Question
DoE minimizes experimental runs while maximizing data on critical variables. For example:

  • Factorial Design : Test interactions between pH, solvent polarity, and temperature .
  • Response Surface Methodology (RSM) : Optimize yield by modeling nonlinear relationships (e.g., quadratic effects of reaction time and catalyst loading) .
  • Case Study : A 2³ factorial design (pH, solvent, temperature) reduced synthesis steps by 40% while identifying DMF and pH 10 as optimal .

Q. Implementation Workflow :

Define variables and ranges (e.g., pH 8–11, solvents: DMF/DMSO).

Use software (e.g., Minitab, JMP) to generate experimental matrices.

Validate models with confirmation runs .

What computational approaches are recommended for predicting the reactivity and optimizing the synthesis pathway of such benzodioxin-oxadiazole hybrids?

Advanced Research Question

  • Quantum Chemical Calculations :
    • Density Functional Theory (DFT) to model transition states and activation energies for sulfonamide coupling .
    • Fukui indices to identify nucleophilic/electrophilic sites on the benzodioxin ring .
  • Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) predict intermediates and side products .
  • Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 60% for similar heterocycles .

Q. Toolkit :

MethodApplicationSoftware/Platform
DFTTransition state analysisGaussian, ORCA
Molecular DynamicsSolvent effects on reactivityGROMACS
Machine LearningPredictive modeling of reaction yieldsPython (scikit-learn)

When encountering contradictory bioactivity data in enzyme inhibition assays, what methodological steps should be taken to validate results?

Advanced Research Question
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Dose-Response Curves : Confirm IC₅₀ consistency across multiple replicates .
  • Enzyme Source Validation : Compare results using recombinant vs. native enzymes (e.g., lipoxygenase inhibition in ) .
  • Structural Analog Testing : Benchmark against known inhibitors (e.g., benzoxazole derivatives in ) to identify assay-specific artifacts .
  • Stability Studies : Use HPLC or LC-MS to verify compound integrity during assays .

Q. Example Workflow :

Re-run assays under standardized conditions (pH 7.4, 37°C).

Cross-validate with orthogonal assays (e.g., fluorescence vs. colorimetric readouts).

Perform molecular docking to correlate bioactivity with binding affinity .

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